Cyclopentanol, 1-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanol, 1-(1-naphthalenyl)- is an organic compound that belongs to the class of cycloalkanols It features a cyclopentanol moiety attached to a naphthalene ring, making it a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanol, 1-(1-naphthalenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 1-naphthylmagnesium bromide, followed by hydrolysis. This reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether.
Another method involves the hydrogenation of 1-(1-naphthalenyl)cyclopentene in the presence of a metal catalyst like palladium or platinum. This process is carried out under high pressure and temperature to achieve the desired product.
Industrial Production Methods
Industrial production of cyclopentanol, 1-(1-naphthalenyl)- often involves the catalytic hydrogenation of naphthalene derivatives. This method is favored due to its efficiency and scalability. The reaction conditions include high pressure, elevated temperatures, and the use of a suitable hydrogenation catalyst.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 1-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert cyclopentanol, 1-(1-naphthalenyl)- to its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in cyclopentanol, 1-(1-naphthalenyl)- can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
Cyclopentanol, 1-(1-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of cyclopentanol, 1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler analog without the naphthalene ring.
1-Naphthol: Contains the naphthalene ring but lacks the cyclopentanol moiety.
Cyclopentylamine: Similar cyclopentane structure but with an amine group instead of a hydroxyl group.
Uniqueness
Cyclopentanol, 1-(1-naphthalenyl)- is unique due to its combination of a cyclopentanol moiety and a naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
74709-98-1 |
---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-naphthalen-1-ylcyclopentan-1-ol |
InChI |
InChI=1S/C15H16O/c16-15(10-3-4-11-15)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,16H,3-4,10-11H2 |
InChI Key |
QYMSNDJPMFGWJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.